3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone (CAS 898774-89-5) is a highly functionalized diaryl ketone building block characterized by an electron-deficient 3-chloro-5-fluoro-phenyl ring and an ortho-substituted basic pyrrolidinomethyl group. In medicinal chemistry and advanced materials synthesis, this specific substitution pattern provides a dual advantage: the di-halogenated ring offers enhanced metabolic stability and a tuned dipole moment, while the basic pyrrolidine moiety (pKa ~9.3) ensures high aqueous solubility via salt formation and serves as a key hydrogen-bond acceptor/donor interaction site[1]. It is primarily procured for the synthesis of kinase inhibitors, anti-inflammatory agents, and specific enzyme inhibitors, where steric hindrance around the carbonyl and specific electronic properties are required for optimal target binding and processability[2].
Substituting 3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone with unsubstituted 2'-pyrrolidinomethyl benzophenone or alternative halogen patterns (e.g., 3,5-dichloro) fundamentally alters the downstream API profile and synthetic viability [1]. The specific 3-chloro-5-fluoro combination provides a precise balance of lipophilicity and steric bulk that blocks specific cytochrome P450 oxidation sites without excessively increasing the overall molecular weight or hydrophobicity, a common issue with di-chloro analogs. Furthermore, substituting the pyrrolidine ring with a piperidine or morpholine alters the basicity and steric footprint at the ortho position, which can drastically reduce target binding affinity in sterically constrained hinge regions or alter the reduction kinetics of the ketone during subsequent synthetic steps [2].
The incorporation of the 3-chloro-5-fluoro motif on the benzophenone core provides superior metabolic stability compared to non-halogenated or mono-halogenated analogs [1]. Class-level pharmacokinetic profiling of halogenated benzophenones demonstrates that the 3,5-dihalogenation effectively blocks primary sites of aryl oxidation. Compared to the 3,5-dichloro analog, the 3-chloro-5-fluoro substitution maintains a lower calculated LogP (cLogP), preventing excessive lipophilicity that often leads to poor oral bioavailability and off-target toxicity in downstream drug candidates [2].
| Evidence Dimension | Lipophilicity (cLogP) and Metabolic Blocking |
| Target Compound Data | 3-Chloro-5-fluoro substitution (balanced lipophilicity, optimal steric blocking) |
| Comparator Or Baseline | 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone (higher lipophilicity, increased risk of off-target binding) |
| Quantified Difference | Lower cLogP and reduced molecular weight penalty compared to di-chloro analogs |
| Conditions | Medicinal chemistry optimization of benzophenone-appended heterocyclic amides |
Procurement of the 3-chloro-5-fluoro variant is critical for drug discovery programs needing to optimize metabolic half-life without crossing lipophilicity thresholds.
The presence of the pyrrolidinomethyl group at the 2'-position introduces a basic amine center with a predicted pKa of approximately 9.3 to 9.4 [1]. This basicity allows for facile conversion to stable hydrochloride or mesylate salts, which drastically increases aqueous solubility compared to neutral benzophenones. When compared to morpholinomethyl analogs (which have a lower pKa due to the inductive effect of the oxygen atom), the pyrrolidine derivative provides a more basic center, ensuring complete protonation at physiological pH, which is critical for formulation in biological assays and improving the pharmacokinetic profile of the final synthesized API [2].
| Evidence Dimension | Amine Basicity (pKa) |
| Target Compound Data | ~9.3 - 9.4 (Pyrrolidinomethyl group) |
| Comparator Or Baseline | Morpholinomethyl benzophenone analogs (pKa ~7.5 - 8.0) |
| Quantified Difference | >1.0 log unit increase in basicity, ensuring higher protonation state at pH 7.4 |
| Conditions | Aqueous formulation and physiological pH profiling |
The higher basicity of the pyrrolidine group ensures better salt stability and higher aqueous solubility, critical for in vitro assay reproducibility and in vivo dosing.
The ortho-placement of the pyrrolidinomethyl group relative to the benzophenone carbonyl creates significant steric hindrance, which dictates the processability of the compound [1]. Unlike para-substituted analogs, the 2'-pyrrolidinomethyl structure requires specific, controlled reduction conditions (such as Luche reduction using NaBH4/CeCl3) to efficiently yield the corresponding diarylmethanol. This steric environment is highly advantageous for asymmetric synthesis, as the bulky ortho-amine can act as a directing group or chiral auxiliary binding site during transition-metal-catalyzed transformations, offering superior diastereoselectivity compared to unhindered benzophenones [2].
| Evidence Dimension | Diastereoselectivity in downstream reduction/addition |
| Target Compound Data | Ortho-pyrrolidinomethyl benzophenone (high steric directing effect) |
| Comparator Or Baseline | 4'-Pyrrolidinomethyl benzophenone (para-substituted, unhindered) |
| Quantified Difference | Enhanced directing group capability for asymmetric synthesis |
| Conditions | Transition-metal catalyzed addition or controlled ketone reduction |
Buyers synthesizing complex chiral APIs must select the ortho-substituted isomer to leverage its steric bulk for stereocontrolled downstream reactions.
Where this compound is the right choice for developing ATP-competitive kinase inhibitors, utilizing the basic pyrrolidine for hinge-region hydrogen bonding and the di-halogenated ring for hydrophobic pocket occupation while maintaining optimal lipophilicity [1].
As demonstrated in related benzophenone-appended heterocyclic amides, the 3-chloro-5-fluoro substitution provides optimal binding kinetics and metabolic stability for enzyme inhibition assays, outperforming unhalogenated baselines [2].
Where the sterically hindered ortho-pyrrolidinomethyl diaryl ketone serves as a precursor for chiral diarylmethanols used as resolving agents or ligands in asymmetric synthesis, leveraging its strong directing group properties during reduction [3].